Tricyclohexylphosphonium tetrafluoroborate

Catalog No.
S730425
CAS No.
58656-04-5
M.F
C18H34BF4P
M. Wt
368.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tricyclohexylphosphonium tetrafluoroborate

CAS Number

58656-04-5

Product Name

Tricyclohexylphosphonium tetrafluoroborate

IUPAC Name

tricyclohexylphosphanium;tetrafluoroborate

Molecular Formula

C18H34BF4P

Molecular Weight

368.2 g/mol

InChI

InChI=1S/C18H33P.BF4/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)5/h16-18H,1-15H2;/q;-1/p+1

InChI Key

MYSMMEUXKHJYKH-UHFFFAOYSA-O

SMILES

[B-](F)(F)(F)F.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3

Canonical SMILES

[B-](F)(F)(F)F.C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3

Catalyst Ligand

TrCyhexylPF4 acts as a ligand for metal catalysts. In a study, it was complexed with ruthenium (1,5-cyclooctadiene)ruthenium dimer to form a catalyst for dehydrogenative coupling reactions. This catalyst promotes the formation of amide bonds from alcohols and amines by removing hydrogen molecules [].

Suzuki-Miyaura Coupling

TrCyhexylPF4 can improve the efficiency of Suzuki-Miyaura cross-coupling reactions. These reactions involve creating carbon-carbon bonds between organic molecules. The study suggests that TrCyhexylPF4 enhances the reactivity of palladium catalysts, allowing for successful coupling between MIDA boronates and less reactive alkenyl tosylates [].

Organic Synthesis

TrCyhexylPF4 can be used as a component in the synthesis of various organic compounds. For instance, it serves as a precursor for the preparation of C-homoaporphine alkaloids, which are a class of naturally occurring molecules with potential medicinal properties. The study describes a microwave-assisted method for direct arylation using TrCyhexylPF4 as a ligand [].

Polymer Chemistry

TrCyhexylPF4 finds use in the synthesis of conductive polymers. A study demonstrates its application in preparing poly-[9,9-bis(3-propylamide-2-methylpropyl sulfonic acid) fluorene]-co-(4,4′-diphenyl) (PFDBSO3H). This polymer acts as a template and doping agent to enhance the conductivity of poly(3,4-ethylenedioxythiophene) (PEDOT) films, which have applications in organic electronics [].

The significance of this compound lies in its ability to act as a ligand (a molecule that binds to a central metal atom) in various metal-catalyzed reactions. These reactions are crucial for the synthesis of complex organic molecules with specific functionalities [].


Molecular Structure Analysis

The key feature of the molecule is the central phosphorus atom (P) surrounded by three cyclohexyl groups (C6H11) attached through single bonds. This bulky structure provides steric hindrance, influencing the reactivity of the attached phosphonium cation (CyJohnP+). The tetrafluoroborate anion (BF4-) is a weakly coordinating anion, meaning it doesn't strongly interact with the metal center, allowing the phosphonium cation to play the primary role in catalysis [].


Chemical Reactions Analysis

Tricyclohexylphosphonium tetrafluoroborate is a versatile ligand involved in several coupling reactions, including:

  • Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl/vinyl halides and organoboron compounds. CyJohnPhos serves as a ligand for palladium catalysts, promoting the coupling process [, ].

Balanced equation for Suzuki-Miyaura coupling:

Ar-X + R-B(OH)2 -> Ar-R + BX3 + H2O (where Ar is aryl, R is alkyl/alkenyl, X is halogen, B is boron) []

  • Stille Coupling: Similar to Suzuki-Miyaura coupling, Stille coupling uses organotin reagents instead of organoboron compounds. CyJohnPhos can again act as a palladium ligand for this reaction [].

Balanced equation for Stille coupling:

Ar-X + RSnX3 -> Ar-R + XSnX2 (where Ar is aryl, R is alkyl/alkenyl, X is halogen, Sn is tin) []

  • Arylation Reactions: CyJohnPhos can also be used in arylation reactions, where aromatic rings are introduced into organic molecules [].

Physical And Chemical Properties Analysis

  • Melting Point: 222-224 °C [].
  • Boiling Point: Decomposes before boiling [].
  • Solubility: Soluble in polar organic solvents like dichloromethane and acetonitrile, but insoluble in water [].
  • Stability: Air and moisture sensitive [].

In catalysis, CyJohnPhos coordinates with the metal center (often palladium) through the lone pair of electrons on the phosphorus atom. This creates a well-defined reaction pocket around the metal, facilitating the activation of reactants and promoting the desired transformation []. The bulky cyclohexyl groups contribute to the selectivity of the reaction by controlling the steric interactions between the substrates and the catalyst.

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (28.57%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (14.29%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (14.29%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (71.43%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (14.29%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (71.43%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (14.29%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (71.43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

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